1-(4-Acetylphenyl)imidazolidin-2-one

描述

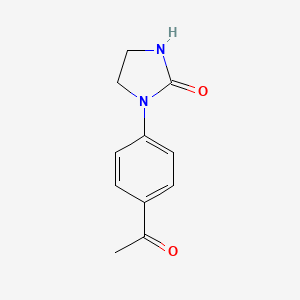

1-(4-Acetylphenyl)imidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one ring (a saturated dihydroimidazole derivative with a ketone group) substituted at the N1 position with a 4-acetylphenyl moiety.

属性

IUPAC Name |

1-(4-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUMJMBUITJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of 4-Acetylphenylamine with α-Haloketones

One of the primary methods involves nucleophilic substitution where 4-acetylphenylamine reacts with α-haloketones in a mixed solvent system of isopropanol (propan-2-ol) and water. The reaction is typically carried out under reflux conditions for approximately 3 hours, leading to the formation of substituted imidazolidinones with high yields (85-94%).

Schiff Base Formation, Reduction, and Cyclization Using Carbonyldiimidazole (CDI)

A pseudo-multicomponent one-pot protocol employs:

- Initial Schiff base formation between trans-(R,R)-diaminocyclohexane and aromatic aldehydes

- Reduction of Schiff base with sodium borohydride (NaBH4) to form diamines

- Cyclization with carbonyldiimidazole (CDI) to yield imidazolidin-2-one derivatives

This method has been optimized statistically, showing temperature as a critical factor (optimal 40–70 °C), with yields ranging from 55% to 81%. Bulky substituents on the aromatic ring can significantly affect yields, with electron-donating groups sometimes favoring intermediate formation but hindering cyclization.

Summary of the three-step process:

| Step | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| Schiff base formation | trans-(R,R)-diaminocyclohexane + aldehyde, MeOH/THF, reflux | Formation of imine intermediate | High (varies) |

| Reduction | Sodium borohydride (NaBH4) | Reduction of imine to diamine | Up to 90% |

| Cyclization | Carbonyldiimidazole (CDI) | Ring closure to imidazolidin-2-one | 22-81% (depends on substituents) |

This approach is sustainable, efficient, and suitable for scale-up, offering a robust route to imidazolidinones.

Reaction of 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one with Cyanates

Another reported method involves the reaction of 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with cyanates to form imidazole derivatives, which upon further derivatization yield imidazolidinone compounds.

- Reaction conditions are mild, typically involving reflux with ammonium hydroxide or hydroxylamine hydrochloride in the presence of sodium acetate.

- The reaction time is short (up to 2 hours), with high yields (around 87%) and minimal side reactions.

- The products are confirmed by IR, NMR, and mass spectrometry.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Acetylphenylamine + α-haloketones | 4-Acetylphenylamine, α-halogenated ketones | Propan-2-ol/water, reflux | ~3 hours | 85-94 | High yield, straightforward reflux reaction; followed by oxime formation for analysis |

| Schiff Base + NaBH4 + CDI Cyclization | trans-(R,R)-diaminocyclohexane, aromatic aldehydes | MeOH/THF reflux, NaBH4 reduction, CDI ring closure | Variable (hours) | 55-81 | Pseudo-multicomponent, optimized by statistical design, sensitive to substituent effects |

| 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one + Cyanates | 2-((4-acetylphenyl)amino)-1-phenylethan-1-one, cyanates | Reflux with NH4OH·HCl, sodium acetate | ~2 hours | ~87 | Mild conditions, short time, minimal side reactions, confirmed by spectroscopic data |

Mechanistic Insights and Optimization

- The Schiff base formation is a key step where the amine group condenses with an aldehyde, releasing water and forming an imine intermediate.

- Reduction by NaBH4 converts the imine to a diamine, which then undergoes intramolecular cyclization facilitated by CDI to form the imidazolidinone ring.

- Electron-donating groups on the aromatic ring can stabilize intermediates but may hinder cyclization due to steric effects.

- Temperature control is critical for optimizing yields, with 40–70 °C being optimal for the pseudo-multicomponent protocol.

- The α-haloketone method is simpler but may require careful control of solvent and reflux time to maximize yield and purity.

- Cyanate-based synthesis offers mild conditions and efficient production of oxime derivatives useful for structural confirmation.

化学反应分析

1-(4-Acetylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts like palladium and platinum .

科学研究应用

1-(4-Acetylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-(4-Acetylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Data/Activity | Reference |

|---|---|---|---|---|---|

| 1-(4-Acetylphenyl)imidazolidin-2-one | C₁₁H₁₂N₂O₂ | 4-Acetylphenyl | Not reported | N/A | [17] |

| 1-(Isoquinolin-3-yl)-3-(4-methoxyphenyl)imidazolidin-2-one (7a) | C₂₀H₁₈N₄O₂ | Isoquinolin-3-yl, 4-methoxyphenyl | 212–213 | 67% yield, NMR/MS confirmed | [4] |

| 1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4) | C₁₉H₁₄Cl₂N₄O | 2-Chlorobenzyl, 6-chloroisoquinolin-4-yl | N/A | LC-HRMS: [M+H]⁺ = 372.0670 | [2] |

| 1-(4-Aminophenyl)imidazolidin-2-one | C₉H₁₁N₃O | 4-Aminophenyl | Not reported | CID 13755491, SMILES: C1CN(C(=O)N1)C2=CC=C(C=C2)N | [12] |

| Dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) | C₁₄H₁₈Cl₂CuN₄S | 4-tert-Butylpyridyl, thione | N/A | Potent anticancer activity (IC₅₀ < 1 µM) | [5] |

Key Observations :

- Substituent Effects: The 4-acetylphenyl group introduces steric bulk and electron-withdrawing character, contrasting with electron-donating groups like 4-methoxyphenyl in 7a or the amino group in 1-(4-aminophenyl)imidazolidin-2-one . This likely reduces solubility compared to analogs with polar substituents.

- Thermal Stability : Melting points vary widely; for example, 7a (212–213°C) vs. 7b (166–169°C), highlighting how substituent polarity and hydrogen-bonding capacity influence crystallinity .

Spectroscopic and Analytical Data

- LC-HRMS : Chlorinated analogs (e.g., Compound 4 ) show [M+H]⁺ peaks at 372.0670, aligning with theoretical values. The target compound’s molecular ion would theoretically appear near m/z = 218.1 (C₁₁H₁₂N₂O₂).

- IR/NMR : Acetyl groups typically absorb at ~1670 cm⁻¹ (C=O stretch) in IR , while ¹H NMR would show singlet peaks for the acetyl methyl group (~2.5 ppm) and aromatic protons (~7.8 ppm for para-substituted phenyl).

生物活性

1-(4-Acetylphenyl)imidazolidin-2-one, a compound characterized by its unique imidazolidinone structure, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazolidinone ring substituted with an acetophenyl group, which is believed to contribute to its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cell Signaling Modulation : It influences various cell signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has displayed selective toxicity towards tumor cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound exhibits high gastrointestinal absorption, suggesting effective oral bioavailability.

- Distribution : It is known to permeate biological membranes efficiently, allowing for widespread distribution in tissues.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which may lead to the formation of active metabolites contributing to its biological effects .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

- Anticancer Research : In a study involving various cancer cell lines, this compound demonstrated marked cytotoxicity. The study reported IC50 values indicating potent anticancer activity, particularly against breast and lung cancer cell lines .

常见问题

Q. What are the recommended synthetic routes and characterization methods for 1-(4-Acetylphenyl)imidazolidin-2-one?

Answer: The synthesis of imidazolidin-2-one derivatives typically involves:

- Condensation reactions : Reacting aniline derivatives with carbonyl compounds (e.g., urea or thiourea) under acidic or basic conditions.

- Nucleophilic substitution : Introducing substituents via alkylation or arylation of the imidazolidinone core.

For characterization:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the acetylphenyl group (e.g., aromatic protons at δ 7.5–8.0 ppm and acetyl carbonyl at ~200–210 ppm in ) .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for related imidazolidin-2-one derivatives .

- Infrared (IR) spectroscopy : Identify carbonyl stretching vibrations (C=O at ~1700 cm) and N–H bonds (~3300 cm) .

Q. Example Reaction Table

| Step | Reagents/Conditions | Target Intermediate |

|---|---|---|

| 1 | 4-Acetylaniline, urea, HCl (reflux) | 1-(4-Acetylphenyl)urea |

| 2 | Cyclization (NaOH, ethanol, 80°C) | Imidazolidin-2-one core |

Q. How can researchers screen the biological activity of this compound in early-stage studies?

Answer: Initial screening should focus on:

- Enzyme inhibition assays : Test cytochrome P450 (CYP) inhibition using fluorometric or spectrophotometric substrates. For example, measure IC values via competitive binding kinetics .

- Cell-based models : Evaluate antiproliferative effects in cancer cell lines (e.g., H2228 for ALK-positive cancers) using MTT assays .

- Molecular docking : Predict binding affinities to target proteins (e.g., CYP isoforms) using software like AutoDock Vina, guided by crystallographic data of related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions may arise from variations in assay conditions or off-target effects. Mitigate these by:

- Standardizing assays : Use consistent enzyme concentrations (e.g., 10 nM CYP3A4) and substrate concentrations (near ) to ensure reproducibility .

- Orthogonal validation : Confirm results with alternative methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

- Meta-analysis : Compare data across studies while accounting for structural analogs (e.g., 1-(3-nitrophenyl)imidazolidin-2-one) to identify substituent-dependent trends .

Q. What advanced structural analysis techniques are critical for studying this compound?

Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement and OLEX2 for visualization to resolve bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between the carbonyl group and water molecules) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

- Dynamic NMR : Probe conformational flexibility of the imidazolidinone ring in solution .

Q. Example Crystallographic Data

| Parameter | Value for Related Compound* |

|---|---|

| Space group | P2/c |

| Bond length (C=O) | 1.22 Å |

| Dihedral angle | 5.8° (ring non-planarity) |

| *Based on 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one . |

Q. How can the mechanism of cytochrome P450 inhibition by this compound be elucidated?

Answer:

- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For competitive inhibition, values can be derived from the x-intercept .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Site-directed mutagenesis : Identify critical residues in the CYP active site by mutating amino acids (e.g., Phe304 in CYP3A4) and testing inhibition potency .

Q. What strategies optimize the solubility and stability of this compound in biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- pH profiling : Assess stability across physiological pH (1.2–7.4) using HPLC to identify degradation products .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。